molecular formula C9H7ClO B098616 alpha-Chlorocinnamaldehyde CAS No. 18365-42-9

alpha-Chlorocinnamaldehyde

Cat. No.: B098616
CAS No.: 18365-42-9
M. Wt: 166.6 g/mol
InChI Key: SARRRAKOHPKFBW-TWGQIWQCSA-N
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Description

Alpha-Chlorocinnamaldehyde is an organic compound with the molecular formula C9H7ClO. It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

C9H7ClOC_9H_7ClOC9​H7​ClO

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

Alpha-Chlorocinnamaldehyde has been reported to inhibit the corrosion of ARMCO iron in 4 M HCl . It undergoes chemoselective reduction in the presence of calcium amidoborane to yield allylic alcohol

Preparation Methods

Alpha-Chlorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the chlorination of cinnamaldehyde. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the alpha position of the cinnamaldehyde molecule . The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and may require a catalyst to enhance the reaction rate.

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the product. These methods are designed to be cost-effective and efficient for commercial applications.

Chemical Reactions Analysis

Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol (C2H5OH) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-Chlorocinnamaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential use in drug development due to its ability to interact with biological targets.

    Industry: This compound is used as a corrosion inhibitor for metals, particularly in acidic environments.

Comparison with Similar Compounds

Alpha-Chlorocinnamaldehyde can be compared with other similar compounds such as:

    Cinnamaldehyde: The parent compound without the chlorine substitution.

    4-Chlorocinnamaldehyde: A derivative with the chlorine atom at the para position of the phenyl ring.

    4-Nitrocinnamaldehyde: A derivative with a nitro group at the para position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(Z)-2-chloro-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=O)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031058
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-42-9, 33603-89-3
Record name Cinnamaldehyde, alpha-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde, alpha-chloro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chlorocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383
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Synthesis routes and methods

Procedure details

β chlorocinnamaldehyde was prepared by the following method. Phosphoryl chloride (24 ml, 0.26 mol.) was slowly added to anhydrous dimethyl formamide (40 ml) maintaining a temperature of 0° C. and the resulting solution stirred for 30 minutes. Acetophenone (24 g 0.2 mol.) was also dissolved in anhydrous dimethyl formamide (25 ml) and the mixture slowly added to the phosphoryl chloride solution. Whilst stirring, the reaction mixture was allowed to attain room temperature, stirred for two hours and then poured into an agitated solution of sodium acetate (300 g) in water (750 ml), After stirring for 30 minutes the product was extracted into ether, the ether extracts were dried over magnesium sulphate and the ether was then removed to yield 28.8 g of crude product which was used without further purification as follows.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
Reactant of Route 6
alpha-Chlorocinnamaldehyde
Customer
Q & A

Q1: How does α-chlorocinnamaldehyde interact with tyrosinase and what are the downstream effects of this interaction?

A1: α-Chlorocinnamaldehyde acts as a reversible inhibitor of mushroom tyrosinase, affecting both the monophenolase and diphenolase activities of the enzyme []. It effectively reduces the formation of o-quinones, key intermediates in melanin synthesis []. This inhibition is achieved through interaction with amino acid residues at the enzyme's active site, rather than through direct binding with the copper ions essential for tyrosinase activity []. This suggests that α-chlorocinnamaldehyde might induce conformational changes in the enzyme, hindering its catalytic function.

Q2: How does α-chlorocinnamaldehyde impact the cellular uptake of cisplatin (cis-diamminedichloroplatinum(II))?

A2: Research suggests that α-chlorocinnamaldehyde, when used in conjunction with cisplatin, can potentiate the cell-inactivating effects of the drug without increasing the intracellular accumulation of platinum []. This effect is distinct from other cinnamaldehyde derivatives like hydrocinnamaldehyde and α-methylcinnamaldehyde, which demonstrate a protective effect against cisplatin-induced cell inactivation by reducing cellular platinum uptake []. The potentiating effect of α-chlorocinnamaldehyde is likely not due to increased cisplatin uptake, but rather a potential interaction with intracellular targets, possibly involving competition for nucleophilic addition reactions with sulfhydryl groups [].

Q3: What are the structure-activity relationships observed among cinnamaldehyde derivatives in relation to their effects on cisplatin activity?

A3: Cinnamaldehyde and its derivatives display diverse effects on cisplatin activity, highlighting structure-activity relationships. While α-chlorocinnamaldehyde, along with cinnamaldehyde itself, potentiates cisplatin's cell-inactivating effect [], other derivatives like hydrocinnamaldehyde and α-methylcinnamaldehyde exhibit a protective effect []. These contrasting activities suggest that modifications at the alpha position of cinnamaldehyde significantly influence their interaction with cisplatin and/or cellular targets relevant to cisplatin's mechanism of action. Further research is needed to elucidate the precise structural determinants responsible for these differing effects.

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